molecular formula C11H17NO B3417173 2-methoxy-5-methyl-N-propylaniline CAS No. 1019633-33-0

2-methoxy-5-methyl-N-propylaniline

Cat. No.: B3417173
CAS No.: 1019633-33-0
M. Wt: 179.26 g/mol
InChI Key: MMQRFEFVLVWALN-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-propylaniline is an organic compound with the molecular formula C11H17NO. It is a derivative of aniline, characterized by the presence of a methoxy group at the 2-position, a methyl group at the 5-position, and a propyl group attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-5-methyl-N-propylaniline typically involves multiple steps. One common method includes:

Industrial Production Methods: Industrial production often involves similar steps but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products depend on the specific reactions but can include various substituted aniline derivatives, quinones, and other aromatic compounds .

Scientific Research Applications

2-Methoxy-5-methyl-N-propylaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-propylaniline involves its interaction with specific molecular targets. The methoxy and methyl groups influence its electronic properties, affecting its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-5-methyl-N-propylaniline’s unique combination of substituents provides distinct electronic and steric effects, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2-methoxy-5-methyl-N-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-7-12-10-8-9(2)5-6-11(10)13-3/h5-6,8,12H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQRFEFVLVWALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019633-33-0
Record name 2-methoxy-5-methyl-N-propylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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